

A Comprehensive Spectroscopic Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B3427578

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This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of **3-Methyl-4-phenyl-1H-pyrazol-5-amine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to create a self-validating framework for chemical characterization.

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, pyrazole derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} The specific arrangement of substituents on the pyrazole core dictates the molecule's pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research.

3-Methyl-4-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃) is a versatile intermediate, presenting a unique combination of a heterocyclic core, an aromatic substituent, and a primary amine. This guide details the application of orthogonal spectroscopic techniques—NMR, IR, and MS—to create a comprehensive and self-validating characterization profile of this molecule. By understanding the causality behind the spectral features, researchers can confidently confirm the identity, purity, and structure of their synthesized compounds.

Molecular Structure and Key Features

The structural integrity of a compound is the basis for its function. The key to interpreting its spectroscopic data lies in first understanding its constituent parts.

Caption: Molecular structure of **3-Methyl-4-phenyl-1H-pyrazol-5-amine** with atom numbering.

The molecule's key features for spectroscopic analysis are:

- Aromatic Phenyl Ring (C7-C12):** Will produce characteristic signals in the aromatic region of NMR spectra and specific C-H and C=C vibrations in IR.
- Pyrazole Heterocycle (N1, N2, C3, C4, C5):** The electronic environment of this ring significantly influences the chemical shifts of adjacent protons and carbons.
- Amine Group (-NH₂):** A primary amine that will show characteristic N-H stretches in the IR spectrum and a potentially broad, exchangeable signal in ¹H NMR.
- Methyl Group (-CH₃):** An aliphatic group that will appear as a distinct singlet in the ¹H NMR spectrum.
- N-H of the Pyrazole Ring:** This proton's signal may be observable in ¹H NMR and will contribute to the N-H stretching region in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for a detailed mapping of the molecular connectivity.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

- Sample Preparation: Weigh 5-10 mg of the **3-Methyl-4-phenyl-1H-pyrazol-5-amine** sample.[\[3\]](#)
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean vial. DMSO- d_6 is often preferred for compounds with exchangeable protons (-NH, -NH₂) as it slows the rate of exchange, making these protons more readily observable.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
 - ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[\[3\]](#)
 - ¹³C NMR: Acquire with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[\[3\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The three key pieces of information are the chemical shift (location), integration (number of protons), and multiplicity (neighboring protons).

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |
|----------------------------------|---------------|-------------|----------------------------|--|
| ~11.0 - 12.5 | Broad Singlet | 1H | N1-H | This pyrazole N-H proton is acidic and its signal is often broad. Its chemical shift can be highly variable and dependent on solvent and concentration. Observation is more likely in DMSO- d_6 . |
| ~7.20 - 7.50 | Multiplet | 5H | Phenyl-H | The five protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals that appear as a multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring current. |
| ~4.5 - 5.5 | Broad Singlet | 2H | N3-H ₂ | The amine protons are exchangeable, which typically results in a broad singlet. This signal will disappear upon adding a drop of D ₂ O to the NMR tube, a key validation test for -NH ₂ or -OH groups. |
| ~2.20 | Singlet | 3H | C6-H ₃ (Methyl) | This signal appears as a sharp singlet because there are no adjacent protons for coupling. Its upfield position is characteristic of aliphatic protons on an sp ³ -hybridized carbon. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Chemical Shift (δ , ppm) | Carbon Assignment | Causality and Expert Insights |
|----------------------------------|--------------------------|--|
| ~150 - 155 | C5-NH ₂ | This carbon is bonded to two nitrogen atoms (N1 and the amine N3), which are highly electronegative. This strong deshielding effect shifts its signal significantly downfield. |
| ~145 - 150 | C3-CH ₃ | This carbon is part of a C=N double bond within the pyrazole ring, placing it in a downfield region typical for sp ² -hybridized carbons in heterocycles. |
| ~135 - 140 | Phenyl C-ipso | The quaternary carbon of the phenyl ring attached to the pyrazole ring. Its chemical shift is influenced by the heterocyclic substituent. |
| ~128 - 130 | Phenyl CH | The protonated carbons of the phenyl ring. Typically, multiple signals appear in this narrow range. |
| ~105 - 110 | C4-Phenyl | This carbon is shielded relative to the other pyrazole ring carbons due to its position and the electronic effects of the attached phenyl and methyl groups. |
| ~10 - 15 | CH ₃ (Methyl) | This aliphatic carbon signal appears in the far upfield region, as expected for an sp ³ -hybridized carbon. |

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Caption: A generalized workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Analysis

- Sample Preparation:** The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:** The spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of air (or the clean ATR crystal) is taken first and automatically subtracted.

IR Spectral Data Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

| Wavenumber (cm^{-1}) | Vibration Type | Intensity | Functional Group Assignment | Causality and Expert Insights |
|---------------------------------|-------------------------------|----------------------|---|---|
| 3450 - 3200 | N-H Stretch | Medium-Strong, Broad | Amine ($-\text{NH}_2$) & Pyrazole (N-H) | This region is characteristic of N-H stretching vibrations. The broadness is a direct result of intermolecular hydrogen bonding. Primary amines often show two distinct peaks (symmetric and asymmetric stretching). [4] |
| 3100 - 3000 | C-H Stretch (sp^2) | Medium | Aromatic C-H | These absorptions just above 3000 cm^{-1} are a reliable indicator of C-H bonds on an aromatic ring. |
| 2980 - 2850 | C-H Stretch (sp^3) | Weak-Medium | Methyl C-H | These absorptions just below 3000 cm^{-1} confirm the presence of the aliphatic methyl group. |
| ~ 1620 | N-H Bend | Strong | Amine ($-\text{NH}_2$) | The scissoring vibration of the primary amine group typically appears as a strong band in this region. |
| 1600 - 1450 | C=C and C=N Stretch | Medium-Strong | Aromatic & Pyrazole Rings | This "fingerprint" region contains multiple overlapping bands from the stretching vibrations within the phenyl and pyrazole rings, confirming the presence of these unsaturated systems. [5] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[\[6\]](#)

Experimental Protocol: MS Analysis

- Sample Introduction:** A dilute solution of the sample is injected into the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is a common technique for small, volatile molecules. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

MS Data Interpretation

The molecular formula $C_{10}H_{11}N_3$ corresponds to a monoisotopic mass of 173.0953 Da.

- **Molecular Ion Peak ($M^{+\bullet}$):** The most critical piece of information is the molecular ion peak. For this compound, it is expected at $m/z = 173$. This peak confirms the molecular weight of the entire molecule.^[7] The presence of an odd number of nitrogen atoms (3) correctly predicts an odd nominal mass, consistent with the Nitrogen Rule.
- **Key Fragmentation Patterns:** The excess energy from EI causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps piece together the molecular structure.

| m/z Value | Fragment Ion | Loss from Molecular Ion | Expert Insights |
|-----------|--------------------------------|--------------------------|---|
| 173 | $[C_{10}H_{11}N_3]^{+\bullet}$ | - | Molecular Ion Peak ($M^{+\bullet}$). Confirms the molecular weight. |
| 158 | $[M - CH_3]^+$ | Loss of a methyl radical | A common fragmentation pathway is the loss of the methyl group, resulting in a stable cation. |
| 96 | $[M - C_6H_5]^+$ | Loss of a phenyl radical | Cleavage of the bond between the pyrazole and phenyl rings is a likely event. |
| 77 | $[C_6H_5]^+$ | - | The phenyl cation is a very common and stable fragment in the mass spectra of aromatic compounds. Its presence is strong evidence for a phenyl substituent. |

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Caption: Plausible fragmentation pathways for **3-Methyl-4-phenyl-1H-pyrazol-5-amine** in EI-MS.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of **3-Methyl-4-phenyl-1H-pyrazol-5-amine** is a clear demonstration of the power of a multi-technique spectroscopic approach.

- Mass Spectrometry establishes the correct molecular weight (173 Da) and confirms the presence of key structural units like the phenyl group through fragmentation analysis.
- Infrared Spectroscopy provides unambiguous evidence for the essential functional groups: the N-H bonds of the amine and pyrazole, the aromatic C-H, and the aliphatic C-H.
- NMR Spectroscopy delivers the definitive blueprint of the molecule, mapping out the precise connectivity of the carbon-hydrogen framework and confirming the relative positions of the methyl, phenyl, and amine substituents on the pyrazole core.

Each technique validates the conclusions drawn from the others, creating the self-consistent and trustworthy characterization profile required for high-impact research in drug discovery and chemical science.

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